molecular formula C9H10S B3048943 Benzene, 1-ethenyl-4-(methylthio)- CAS No. 18760-11-7

Benzene, 1-ethenyl-4-(methylthio)-

Cat. No. B3048943
CAS RN: 18760-11-7
M. Wt: 150.24 g/mol
InChI Key: GNYMDDZMQJEHQU-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-4-(methylthio)- is an organic compound with the chemical formula C10H10S. It is commonly known as methylthio styrene and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-4-(methylthio)- is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo addition reactions with other compounds, such as alkenes and alkynes, to form new products.
Biochemical and Physiological Effects:
Benzene, 1-ethenyl-4-(methylthio)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and respiratory irritation upon exposure. It is also a potential carcinogen and should be handled with care.

Advantages and Limitations for Lab Experiments

Benzene, 1-ethenyl-4-(methylthio)- has several advantages for lab experiments, including its high reactivity and versatility in chemical reactions. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and handling procedures.

Future Directions

For research include the development of new synthesis methods, the study of its potential applications in the synthesis of new materials, and the investigation of its mechanism of action and potential toxicity.

Scientific Research Applications

Benzene, 1-ethenyl-4-(methylthio)- is used in various scientific research applications, including the synthesis of polymers, resins, and other organic compounds. It is also used as a starting material for the synthesis of other chemicals, such as 4-methylthiophenol and 4-methylthiobenzaldehyde.

properties

IUPAC Name

1-ethenyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMDDZMQJEHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343694
Record name 4-methylthiostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-ethenyl-4-(methylthio)-

CAS RN

18760-11-7
Record name 4-methylthiostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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